molecular formula C12H11ClO3 B14185258 3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid CAS No. 920972-78-7

3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid

Cat. No.: B14185258
CAS No.: 920972-78-7
M. Wt: 238.66 g/mol
InChI Key: CRLFPBBJCFYAEO-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a methylidene moiety, which is further connected to a 2-oxopentanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid typically involves the condensation of 4-chlorobenzaldehyde with 2-oxopentanoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid
  • 3-[(4-Fluorophenyl)methylidene]-2-oxopentanoic acid
  • 3-[(4-Methylphenyl)methylidene]-2-oxopentanoic acid

Uniqueness

3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs with different substituents.

Properties

CAS No.

920972-78-7

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylidene]-2-oxopentanoic acid

InChI

InChI=1S/C12H11ClO3/c1-2-9(11(14)12(15)16)7-8-3-5-10(13)6-4-8/h3-7H,2H2,1H3,(H,15,16)

InChI Key

CRLFPBBJCFYAEO-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=C(C=C1)Cl)C(=O)C(=O)O

Origin of Product

United States

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